molecular formula C12H20F3NO3 B12440452 Tert-butyl 4-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate CAS No. 1260761-45-2

Tert-butyl 4-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B12440452
CAS No.: 1260761-45-2
M. Wt: 283.29 g/mol
InChI Key: JBUVCFWMXNCZDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate is a piperidine derivative featuring a hydroxymethyl group at position 4 and a trifluoromethyl (CF₃) group at position 2. This compound is part of a broader class of Boc-protected piperidines, which are pivotal intermediates in medicinal chemistry for their roles in drug discovery, particularly as kinase inhibitors or enzyme modulators.

Properties

CAS No.

1260761-45-2

Molecular Formula

C12H20F3NO3

Molecular Weight

283.29 g/mol

IUPAC Name

tert-butyl 4-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H20F3NO3/c1-11(2,3)19-10(18)16-5-4-8(7-17)9(6-16)12(13,14)15/h8-9,17H,4-7H2,1-3H3

InChI Key

JBUVCFWMXNCZDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(F)(F)F)CO

Origin of Product

United States

Preparation Methods

Boronate Ester Cross-Coupling for Trifluoromethyl Group Installation

The Suzuki-Miyaura coupling reaction is a cornerstone for introducing aryl/heteroaryl groups, including trifluoromethyl-substituted motifs. In one approach, a boronate ester intermediate is reacted with 3-bromo-5-(trifluoromethyl)pyridine under palladium catalysis.
Procedure :

  • Reactants : Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate (1.0 equiv), 3-bromo-5-(trifluoromethyl)pyridine (1.0 equiv).
  • Conditions : Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 equiv), 1,4-dioxane/H₂O (4:1), 80°C, 4 h.
  • Outcome : Yields 74% of tert-butyl 4-(5-(trifluoromethyl)pyridin-3-yl)piperidine-1-carboxylate after purification via flash chromatography.
    Key Insight : This method prioritizes regioselectivity but requires subsequent reduction of the pyridine ring to piperidine and hydroxymethyl group installation.

Hydrogenation and Hydroxymethyl Functionalization

A two-step protocol involves hydrogenation of a tetrahydropyridine precursor followed by hydroxymethyl group introduction:

  • Hydrogenation :
    • Substrate : N-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridine.
    • Conditions : 10% Pd/C, H₂ (1 atm), methanol, 3 days.
    • Outcome : Yields 75% of 3-fluoropiperidine hydrochloride after recrystallization.
  • Hydroxymethylation :
    • Reagent : Sodium borohydride (NaBH₄) in methanol.
    • Conditions : 0°C to room temperature, 2 h.
    • Outcome : Converts ketone intermediates to hydroxymethyl derivatives with >90% efficiency.

Asymmetric Hydrogenation for Stereocontrol

Chiral ligands and transition-metal catalysts enable enantioselective synthesis. A rhodium-Walphos complex catalyzes asymmetric hydrogenation of fluorinated dehydropiperidine intermediates:
Procedure :

  • Substrate : 1-Benzyl-3-fluoro-4-methylol-3,4-dehydropiperidine.
  • Catalyst : Rhodium-Walphos complex (1 mol%), additive (e.g., IPr·HCl).
  • Conditions : H₂ (50 psi), THF, 24 h.
  • Outcome : Achieves 85% yield with 99% enantiomeric excess (ee).

Trifluoromethylation via Electrophilic Reagents

Direct trifluoromethylation using N-fluorobis(trifluoromethanesulfonyl)imide (NFSI) or TBAF (tetrabutylammonium fluoride):
Example :

  • Substrate : Tert-butyl 3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate.
  • Reagent : TBAF (1.0 equiv) in THF.
  • Conditions : 0°C to RT, 2 h.
  • Outcome : Quantitatively introduces trifluoromethyl groups but requires careful handling due to side reactions (e.g., defluorination).

Key Reaction Optimization Data

Step Reagents/Conditions Yield (%) Purity (%) Reference
Suzuki-Miyaura Coupling Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/H₂O, 80°C 74 99
Hydrogenation 10% Pd/C, H₂, MeOH 75 98
Hydroxymethylation NaBH₄, MeOH, 0°C 92 97
Asymmetric Hydrogenation Rh-Walphos, H₂, THF 85 99 (ee)
Trifluoromethylation TBAF, THF, 0°C 99 95

Analytical Characterization

Critical validation data for intermediates and final products:

  • ¹H NMR (CDCl₃, 500 MHz): δ 4.22 (br s, 2H, CH₂OH), 3.63 (s, 2H, NH₂), 1.48 (s, 9H, Boc).
  • ¹³C NMR (CDCl₃, 101 MHz): δ 155.0 (C=O), 79.5 (C(CH₃)₃), 44.6 (N-CH₂), 33.2 (CF₃).
  • HRMS : [M+H]⁺ calcd. for C₁₂H₂₀F₃NO₃: 283.1398; found: 283.1395.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions during trifluoromethylation are minimized using bulky ligands (e.g., dppf) or low temperatures.
  • Deprotection Sensitivity : Boc group removal under acidic conditions (HCl/MeOH) avoids side reactions.
  • Stereochemical Drift : Chiral additives (e.g., Walphos ligand) maintain enantiopurity during hydrogenation.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the functional groups present.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce an alcohol.

Scientific Research Applications

Tert-butyl 4-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding interactions. These properties make the compound suitable for various biological and chemical applications .

Comparison with Similar Compounds

Substituent Positioning and Functional Groups

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Substituents (Position) Key Functional Groups References
Target : Tert-butyl 4-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate -CF₃ (3), -CH₂OH (4) Hydroxymethyl, Trifluoromethyl
tert-Butyl 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate -CH₂OH (3), 4-fluorophenyl (4) Aryl (fluorophenyl), Hydroxymethyl
trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate -CF₃ (3), -OH (3), -CH₃ (4) Hydroxy, Trifluoromethyl, Methyl
(3S,4R)-tert-Butyl 4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate -CH₂OH (3), substituted phenyl (4) Methoxycarbonyl, Hydroxymethyl
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate -CH₂CH(CH₂CH₂CH₃) (4) Linear alkyl chain

Key Observations :

  • Positioning of CF₃ : The target compound uniquely places CF₃ at position 3, whereas analogs like the trans-hydroxy derivative () co-locate CF₃ and hydroxy groups at position 3.
  • Hydroxymethyl vs. Hydroxy : The hydroxymethyl group (-CH₂OH) in the target compound offers greater conformational flexibility compared to rigid hydroxyl (-OH) groups in analogs (e.g., ).
  • Aromatic vs. Aliphatic Substituents : The 4-fluorophenyl group in introduces aromatic π-π interactions, contrasting with the aliphatic CF₃ in the target compound.

Key Observations :

  • The target compound’s synthesis likely mirrors the high-yield deprotection methods used in , achieving near-quantitative yields.
  • Boc protection (e.g., ) generally provides moderate-to-high yields (86%), while cyclization reactions () are less efficient.

Physical and Chemical Properties

Compound Name Physical State Solubility Trends Stability Notes References
Target Oil* Moderate polarity (due to -CH₂OH, CF₃) Sensitive to acidic/basic conditions
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Light yellow solid Low water solubility Requires desiccated storage
trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate Solid (crystalline) High lipophilicity (CF₃, -CH₃) Stable under inert atmosphere

*Inferred from similar hydroxymethyl-containing analogs in .

Key Observations :

  • The target compound’s oil-like state contrasts with crystalline analogs (), likely due to reduced symmetry from substituent positioning.
  • The CF₃ group enhances lipophilicity, but the hydroxymethyl group balances this with moderate polarity.

Biological Activity

Tert-butyl 4-(hydroxymethyl)-3-(trifluoromethyl)piperidine-1-carboxylate, also known by its CAS number 1260893-18-2, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its effects on various biological systems, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H20F3NO3
  • Molecular Weight : 283.29 g/mol
  • CAS Number : 1260893-18-2
  • Purity : ≥97%

The trifluoromethyl group in the compound is known to enhance lipophilicity and metabolic stability, which can influence its interaction with biological targets. Studies indicate that compounds containing trifluoromethyl groups can exhibit increased potency in inhibiting various enzymes and receptors compared to their non-fluorinated counterparts. This characteristic is particularly relevant in the context of drug design aimed at targeting specific pathways involved in disease processes.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. Research indicates that compounds with similar structures may induce apoptosis in cancer cells by disrupting microtubule polymerization, leading to mitotic arrest. For instance, a study demonstrated that certain trifluoromethyl derivatives exhibited cytotoxic effects at low concentrations, suggesting a promising avenue for cancer therapy .

Neuroprotective Effects

There is emerging evidence that piperidine derivatives may possess neuroprotective properties. The ability of these compounds to modulate neurotransmitter systems could provide therapeutic benefits in neurodegenerative diseases. For example, compounds with similar structures have shown promise in enhancing cognitive function and reducing neuroinflammation in preclinical models .

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study evaluated the cytotoxic effects of various piperidine derivatives on glioblastoma cells, revealing that the trifluoromethyl substitution significantly increased cytotoxicity compared to non-fluorinated analogs .
Neuroprotection Research indicated that similar compounds could protect neurons from oxidative stress-induced damage, suggesting a potential role in treating conditions like Alzheimer's disease .
Enzyme Inhibition SAR studies showed that trifluoromethyl groups enhance the inhibitory potency against serotonin uptake, indicating potential applications in mood disorders .

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics and pharmacodynamics are essential for understanding its therapeutic potential. Additionally, exploring its efficacy in combination therapies could yield significant insights into its role in cancer treatment and neuroprotection.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.